1-(1-Aminocyclobutyl)butan-1-one

Description

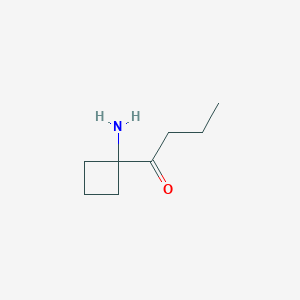

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-(1-aminocyclobutyl)butan-1-one |

InChI |

InChI=1S/C8H15NO/c1-2-4-7(10)8(9)5-3-6-8/h2-6,9H2,1H3 |

InChI Key |

FQGQYSZROATWDF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1(CCC1)N |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 1 Aminocyclobutyl Butan 1 One and Its Derivatives

Mechanisms of Cyclobutyl Ring Transformations in Ketone Systems

The four-membered cyclobutyl ring, with its inherent strain, is susceptible to a variety of ring-opening and rearrangement reactions, particularly when activated by a neighboring ketone functionality. These transformations are often initiated by photochemical, transition-metal-catalyzed, or acid-catalyzed methods, each proceeding through distinct mechanistic pathways.

Norrish-Yang Photocyclization Pathways in Cyclobutyl Ketones

The Norrish-Yang reaction is a photochemical process that can lead to the formation of cyclobutanols from ketones possessing a γ-hydrogen atom. nih.govnih.gov Upon UV irradiation, the ketone is excited to a diradical species which can then abstract a γ-hydrogen, leading to a 1,4-diradical intermediate. nih.govyoutube.com This intermediate can then either cyclize to form a cyclobutanol (B46151) or undergo fragmentation (Norrish Type II cleavage) to yield an enol and an alkene. nih.gov

The competition between cyclization and fragmentation is influenced by several factors, including the substitution pattern at the α-carbon, the size of the ring in cyclic ketones, and the rigidity of the system. youtube.com For instance, increased substitution at the α-position tends to favor cyclization. youtube.com In the context of 1-(1-aminocyclobutyl)butan-1-one, the presence of γ-hydrogens on the n-butyl chain allows for the potential formation of bicyclic cyclobutanol derivatives through this pathway. The stereoselectivity of the cyclization can be influenced by the conformation of the 1,4-diradical intermediate. reading.ac.uk

| Reactant | Reaction Type | Key Intermediate | Major Product(s) | Influencing Factors |

|---|---|---|---|---|

| Ketone with γ-hydrogen | Norrish-Yang Photocyclization | 1,4-diradical | Cyclobutanol, Alkene + Enol | α-substitution, ring size, system rigidity youtube.com |

| cis-9-decalyl aryl ketones | Norrish/Yang type II photocyclization | Not specified | endo-aryl cyclobutanols | Solid-state reaction medium ubc.ca |

| 2-(hydroxyimino)aldehydes | Norrish–Yang photocyclization | Not specified | cyclobutanol oximes | Alkylating the oxime group nih.gov |

Palladium-Catalyzed C–C Cleavage and Functionalization in Cyclobutyl Ketones

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the activation and functionalization of C-C bonds in strained ring systems. chemrxiv.org In the case of cyclobutyl ketones, palladium catalysts can facilitate ring-opening reactions through the cleavage of a C-C bond. This process can be initiated by the oxidative addition of a C-C bond to a low-valent palladium species.

Recent studies have demonstrated the palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides and benzyl (B1604629) chlorides. chemrxiv.org While not directly involving cyclobutyl ketones, these examples highlight the potential for palladium to mediate the cleavage of strained rings and subsequent bond formation. For cyclobutyl ketones, a similar pathway could involve the formation of a palladium homoenolate followed by coupling with an electrophile. Furthermore, palladium-catalyzed enantioselective C(sp³)–H arylation of cyclobutyl ketones has been achieved using chiral transient directing groups, demonstrating the functionalization of the cyclobutane (B1203170) ring without cleavage. nih.gov

| Reactant System | Catalyst/Reagents | Key Transformation | Product Type |

|---|---|---|---|

| Cyclobutyl Ketones | Pd(II) / Chiral Transient Directing Group | Enantioselective β-C(sp³)–H arylation | Chiral trisubstituted cyclobutanes nih.gov |

| 2-Alkylidenecyclobutanols / Organic Halides | Palladium catalyst | Ring-opening | γ,δ-Unsaturated ketones researchgate.net |

| keto-vinylidenecyclopropanes | Palladium / dtbpf ligand | Proximal C–C bond cleavage | Bicyclic products with dihydrofuran skeletons rsc.org |

Lewis Acid-Catalyzed Reactions of Bicyclo[1.1.0]butanes and their Mechanistic Divergence

Bicyclo[1.1.0]butanes (BCBs), highly strained carbocyclic systems, serve as valuable precursors for the synthesis of various cyclic and bicyclic compounds. Their reactions often proceed through ring-opening pathways catalyzed by Lewis acids. rsc.orgresearchgate.netthieme-connect.com The interaction of a Lewis acid with a functional group on the BCB, such as a ketone, can facilitate the cleavage of the central C-C bond, leading to a variety of transformations.

For instance, Lewis acid-catalyzed annulation reactions of BCBs with quinones can lead to the formation of diverse polycyclic architectures, with the specific product being dependent on the choice of Lewis acid and reaction conditions. rsc.org Scandium triflate (Sc(OTf)₃) can catalyze a formal (3+2) cycloaddition to produce bicyclo[2.1.1]hexanes. rsc.org Similarly, Lewis acid-catalyzed cycloadditions of BCBs with ketenes provide access to highly substituted bicyclo[2.1.1]hexan-2-ones. researchgate.net The mechanistic divergence in these reactions highlights the subtle interplay between the Lewis acid, the substrates, and the reaction environment in controlling the reaction outcome. rsc.orgrsc.org

Reactivity of the Ketone and Amine Functional Groups

Beyond the transformations of the cyclobutyl ring, the ketone and amine functionalities of this compound exhibit their own characteristic reactivity.

Transformations of the Ketone Carbonyl Group (e.g., Beckmann Rearrangement, Baeyer-Villiger Oxidation)

The ketone group is a versatile functional handle that can undergo a wide array of transformations. Two notable examples are the Beckmann rearrangement and the Baeyer-Villiger oxidation.

The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide. orgoreview.comwikipedia.orgmasterorganicchemistry.com For a cyclic ketone, this rearrangement results in a lactam. orgoreview.comwikipedia.org The reaction is initiated by the protonation of the oxime's hydroxyl group, followed by a 1,2-alkyl shift and subsequent attack by water. orgoreview.comlibretexts.org In the case of an unsymmetrical ketone, the group anti-periplanar to the leaving group on the nitrogen migrates. orgoreview.comwikipedia.org

The Baeyer-Villiger oxidation involves the oxidation of a ketone to an ester (or a lactone from a cyclic ketone) using a peroxyacid or peroxide. wikipedia.orgorganic-chemistry.org The reaction proceeds through the Criegee intermediate, and the migratory aptitude of the adjacent groups generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org This regioselectivity is a key feature of the reaction. The use of hydrogen peroxide as an oxidant, often in conjunction with a catalyst, offers a more environmentally friendly approach. mdpi.com

| Reaction | Reagents | Starting Material | Product | Key Features |

|---|---|---|---|---|

| Beckmann Rearrangement | Acid (e.g., H₂SO₄, PPA) wikipedia.org | Oxime | Amide or Lactam orgoreview.comwikipedia.org | Migration of the group anti to the leaving group. orgoreview.comwikipedia.org |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) or H₂O₂/catalyst wikipedia.orgmdpi.com | Ketone | Ester or Lactone wikipedia.org | Migratory aptitude determines regioselectivity. organic-chemistry.org |

Nucleophilic Substitution Reactions for Amino Ketone Formation

The synthesis of α-amino ketones, a class of compounds to which this compound belongs, can be achieved through various methods, with nucleophilic substitution being a classical approach. rsc.org This typically involves the reaction of an α-haloketone with an amine. rsc.org However, this method has drawbacks, including the need to handle toxic and corrosive reagents. rsc.org

Kinetic Studies and Reaction Pathway Analysis

The synthesis and transformation of α-amino ketones like this compound involve complex reaction sequences. Understanding the kinetics and pathways of these reactions is crucial for optimizing reaction conditions, maximizing yield, and minimizing the formation of impurities.

Kinetic Modeling of Related Butanone Synthesis Pathways

While specific kinetic models for the synthesis of this compound are not extensively published, analysis of related butanone systems provides significant insight. The radiolytic degradation of 2-butanone (B6335102) (methyl ethyl ketone, MEK) in aqueous solutions, for instance, has been modeled to understand its decomposition pathways. nrc.gov These studies reveal a complex network of reactions initiated by hydrogen abstraction, leading to a variety of intermediate and final products. nrc.gov

A detailed kinetic model for the steady-state γ-radiolysis of 2-butanone involved approximately 150 elementary reactions to accurately reproduce experimental data. nrc.gov The primary decomposition route involves the formation of a MEK radical, which, in the presence of oxygen, forms a peroxyl radical. This intermediate can then decompose into several smaller molecules. nrc.gov

Table 1: Key Decomposition Products in the Radiolysis of 2-Butanone nrc.gov

| Product Name | Chemical Formula |

| 3-Hydroxy-2-butanone | CH₃COCH(OH)CH₃ |

| 2,3-Butanedione | CH₃COCOCH₃ |

| Acetaldehyde (B116499) | CH₃CHO |

| Acetic Acid | CH₃COOH |

| Formaldehyde | HCHO |

| Formic Acid | HCOOH |

| Carbon Dioxide | CO₂ |

This table illustrates the variety of products that can be formed from a butanone skeleton under specific reaction conditions, highlighting the necessity of kinetic modeling to understand and control such pathways.

Similarly, kinetic studies on the coupling of ethanol (B145695) to produce n-butanol have shown that the reaction proceeds via a Guerbet pathway, where acetaldehyde condensation is a key step. acs.org Kinetic modeling of this process revealed that enolate formation is the rate-limiting step. acs.org Such models are essential for understanding the underlying mechanisms and optimizing catalyst and process design in reactions involving butanone and its precursors.

Rate-Limiting Step Determination in Catalytic Processes

For example, in the enzymatic synthesis of carbapenams, which share structural motifs with β-lactam antibiotics, kinetic studies have shown that a nonchemical step, such as product release or a protein conformational change, can be rate-determining. nih.gov This was investigated using pH-rate profiles, deuterium (B1214612) solvent isotope effects, and solvent viscosity measurements. nih.gov

In heterogeneous catalysis, the nature of the catalyst itself can alter the rate-limiting step. For instance, in ammonia (B1221849) synthesis, the traditional rate-limiting step over many catalysts is the dissociation of dinitrogen. However, when using electride-supported ruthenium catalysts, kinetic analysis demonstrates that the rate-limiting step shifts to the subsequent surface reactions of adsorbed nitrogen and hydrogen atoms. rsc.org For reactions involving ketones, such as the conversion of ethanol to butanol over hydroxyapatite, the formation of the enolate intermediate was identified as the rate-limiting step. acs.org

Table 2: Factors Influencing the Rate-Limiting Step in Catalytic Aminoketone Synthesis

| Factor | Potential Impact | Example |

| Catalyst Support | Can alter the energy barrier of specific steps, changing the rate-determining step. | Changing the catalyst support in ammonia synthesis shifts the RDS from N₂ dissociation to surface reactions. rsc.org |

| Substrate Structure | Steric hindrance or electronic effects can slow down specific transformations. | In enolate formation, bulky substituents near the α-carbon can increase the activation energy. |

| Reaction Conditions | pH, temperature, and solvent can influence the stability of intermediates and transition states. | In enzymatic reactions, pH profiles are used to identify rate-limiting proton transfer steps. nih.gov |

| Product Affinity | Strong binding of the product to the catalyst can make product release the slowest step. | In some enzymatic reactions, product release is slower than the chemical transformation. nih.gov |

Side Reaction Analysis in Chemical Synthesis

The synthesis of α-amino ketones is often accompanied by the formation of undesired side products, which can complicate purification and reduce yields. Primary aminoketones, in particular, are known to be unstable and can undergo self-condensation reactions. wikipedia.org

In syntheses involving α-diazo ketones as precursors, the presence of reactive functional groups in the substrate can lead to specific side reactions. For example, substrates containing alkene or methoxy (B1213986) groups can undergo cyclopropanation or C-H insertion reactions, respectively, competing with the desired amination. rsc.org

Another common route to α-amino ketones involves the nucleophilic substitution of an α-halogenated ketone. rsc.org This pathway can be complicated by competing elimination reactions or the formation of over-alkylated products if the resulting amine is sufficiently nucleophilic.

Table 3: Common Side Reactions in α-Amino Ketone Synthesis

| Side Reaction Type | Description | Contributing Factors |

| Self-Condensation | Two molecules of the aminoketone react to form a larger, often polymeric, imine-containing product. | Presence of a primary or secondary amine and a ketone in the same molecule; often acid or base catalyzed. wikipedia.org |

| Cyclopropanation | An intramolecular reaction of a diazo ketone with an alkene moiety within the same molecule. | Use of α-diazo ketone precursors with unsaturated substrates. rsc.org |

| C-H Insertion | An intramolecular reaction where a carbene intermediate inserts into a C-H bond. | Use of α-diazo ketone precursors, especially with electron-rich C-H bonds (e.g., near oxygen). rsc.org |

| Elimination | Formation of an α,β-unsaturated ketone from an α-halo ketone intermediate. | Basic reaction conditions and a sterically hindered amine nucleophile. |

| Over-alkylation | The product amine reacts further with the starting α-halo ketone. | The product amine is more nucleophilic than the starting amine. |

A thorough analysis of potential side reactions is critical for developing a robust and efficient synthesis for this compound.

Stereochemical Control and Diastereoselective Transformations

The structure of this compound contains a stereocenter at the C1 position of the cyclobutane ring. For derivatives that may have additional stereocenters, controlling the stereochemical outcome of synthetic transformations is of paramount importance. Diastereoselective transformations aim to selectively form one diastereomer over others.

A powerful method for synthesizing related β-aminoketones with high stereocontrol is the Mannich reaction. nih.gov The three-component reaction of a ketone, an aldehyde, and an amine can be catalyzed by various species to favor the formation of either the syn or anti diastereomer. For example, the reaction between cyclohexanone, aniline, and benzaldehyde (B42025) has been shown to produce β-aminoketones with high diastereoselectivity. nih.gov

Table 4: Diastereoselectivity in a Catalyzed Mannich Reaction nih.gov

| Catalyst | Yield | Diastereomeric Ratio (anti:syn) |

| Organoantimony(III) Fluoride | 98% | 98:2 |

| Brønsted acid-surfactant | 98% | 95:5 |

This table demonstrates how the choice of catalyst can afford high diastereoselectivity in the synthesis of aminoketones.

Beyond the Mannich reaction, other strategies offer excellent stereochemical control.

Enzymatic Reductions : Biocatalysts, such as carbonyl reductases, can perform highly selective reductions. The reduction of racemic alkyl 2-substituted-3-oxobutanoates using a reductase from Kluyveromyces marxianus yields specific (2S,3R)- or (2R,3R)-hydroxybutanoates with excellent diastereoselectivity (up to 98%) and enantiomeric purity (>99%). researchgate.net

Asymmetric Catalysis : Transition-metal-catalyzed reactions using chiral ligands are a cornerstone of modern stereoselective synthesis. For instance, the palladium-catalyzed asymmetric arylation of in situ generated α-keto imines provides a direct route to chiral α-amino ketones in a highly stereocontrolled manner. nih.gov

Applying these principles to the synthesis of derivatives of this compound would allow for the selective preparation of specific stereoisomers, which is often crucial for biological applications.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 1 Aminocyclobutyl Butan 1 One

Applications of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For 1-(1-Aminocyclobutyl)butan-1-one, the IR spectrum is predicted to exhibit several characteristic absorption bands that correspond to its key structural features: the ketone carbonyl group, the primary amine group, and the aliphatic carbon-hydrogen bonds of the butyl and cyclobutyl moieties.

The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, typically appearing in the region of 1715-1680 cm⁻¹. The presence of a primary amine (N-H) would be confirmed by two distinct, medium-intensity peaks in the 3500-3300 cm⁻¹ range, which arise from the symmetric and asymmetric stretching vibrations of the N-H bonds. nist.govnist.govnist.gov Furthermore, the N-H bending vibration is expected to produce a band around 1650-1580 cm⁻¹.

The spectrum would also display absorptions for the aliphatic C-H stretching from the butyl and cyclobutyl groups, which are expected just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). The C-N stretching vibration, while often weaker and more variable, would likely be observed in the 1250-1020 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 2950-2850 | C-H Stretch | Aliphatic (Butyl & Cyclobutyl) |

| 1715-1680 | C=O Stretch | Ketone |

| 1650-1580 | N-H Bend | Primary Amine |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the unambiguous structural assignment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different proton environments and their neighboring protons through chemical shifts and spin-spin splitting patterns.

Butyl Chain: The terminal methyl (CH₃) group would appear as a triplet at the most upfield position (lowest chemical shift, ~0.9 ppm). The adjacent methylene (B1212753) (CH₂) group would be a sextet, and the methylene group next to the carbonyl would be a triplet, shifted significantly downfield (~2.4-2.7 ppm) due to the electron-withdrawing effect of the ketone. docbrown.info

Cyclobutyl Ring: The protons on the cyclobutyl ring are expected to produce complex multiplet signals in the aliphatic region (~1.5-2.2 ppm). The symmetry of the ring is broken by the two different substituents on the C1 carbon, leading to potentially complex splitting patterns for these six protons.

Amine Group: The two protons of the primary amine (NH₂) would likely appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. For this compound, eight distinct signals are predicted.

The carbonyl carbon (C=O) would be the most downfield signal, typically appearing above 200 ppm.

The quaternary carbon of the cyclobutyl ring bonded to the amine group (C-NH₂) would also be significantly downfield.

The remaining six signals, corresponding to the three other carbons in the cyclobutyl ring and the three carbons of the butyl chain, would appear in the upfield aliphatic region (typically ~10-40 ppm).

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |

|---|---|---|

| Butyl -CH₃ | ~0.9 | Triplet (t) |

| Butyl -CH₂ CH₃ | ~1.6 | Sextet |

| Butyl -CH₂ C=O | ~2.5 | Triplet (t) |

| Cyclobutyl -CH₂ - | ~1.5 - 2.2 | Multiplet (m) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and gain structural insights from the fragmentation patterns of a compound. The molecular formula for this compound is C₈H₁₅NO, giving it a molecular weight of approximately 141.24 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 141. Key fragmentation pathways would include alpha-cleavage adjacent to the carbonyl group.

Cleavage 1: Loss of the propyl radical (•CH₂CH₂CH₃) would result in a fragment ion with m/z = 98.

Cleavage 2: Loss of the aminocyclobutyl radical would yield the butyryl cation ([CH₃CH₂CH₂CO]⁺) at m/z = 71.

McLafferty Rearrangement: A characteristic rearrangement for ketones with available gamma-hydrogens (present in the butyl chain) could occur. This involves the elimination of a neutral propene molecule (C₃H₆), leading to a radical cation fragment at m/z = 99.

These fragmentation patterns provide confirmatory evidence for the connectivity of the butyl chain and the aminocyclobutyl group to the ketone functionality.

Table 3: Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Corresponding Ion/Fragment | Fragmentation Pathway |

|---|---|---|

| 141 | [C₈H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 99 | [C₄H₇NO]⁺• | McLafferty Rearrangement (Loss of C₃H₆) |

| 98 | [C₅H₈NO]⁺ | Alpha-cleavage (Loss of •C₃H₇) |

Integration of Spectroscopic Data with Other Analytical Methods

While IR, NMR, and MS provide a robust picture of the molecule, integrating these findings with other analytical methods ensures complete and unambiguous characterization.

The process begins with MS to establish the molecular weight and formula. IR spectroscopy then confirms the presence of the principal functional groups (ketone and primary amine). Finally, NMR spectroscopy maps out the precise carbon-hydrogen framework, confirming the connectivity suggested by the MS fragmentation and IR data.

For absolute confirmation of the molecular formula, elemental analysis can be performed. This technique determines the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values calculated from the proposed formula (C₈H₁₅NO). Furthermore, should the compound be crystalline, X-ray crystallography would provide the ultimate proof of structure by mapping the atomic positions in three-dimensional space, confirming not only the connectivity but also the stereochemistry and solid-state conformation. Combining these powerful analytical techniques leaves no ambiguity in the final structural elucidation of this compound.

Role of 1 1 Aminocyclobutyl Butan 1 One As a Chemical Scaffold and Building Block in Organic Synthesis

Design Principles for Cyclobutyl-Containing Scaffolds in Molecular Design

The incorporation of cyclobutane (B1203170) rings into molecular design is guided by several key principles that leverage the ring's unique stereochemical and conformational properties. Unlike the flexible and low-strain cyclohexane (B81311) ring or the planar phenyl ring, the cyclobutane scaffold provides a rigid, puckered three-dimensional geometry. wikipedia.orgnih.gov This inherent non-planarity and sp³-enrichment are highly desirable attributes in modern drug design, as they can lead to improved pharmacological properties such as metabolic stability and binding efficiency. nih.govalfa-chemistry.com

A primary advantage of the cyclobutane motif is its ability to act as a conformationally restricted scaffold. wikipedia.org This rigidity helps to lock a molecule into a specific bioactive conformation, potentially increasing its affinity and selectivity for a biological target by reducing the entropic penalty upon binding. However, the design of these scaffolds is not without its challenges. The cyclobutane ring system is characterized by significant ring strain (approximately 26 kcal/mol) and a rapid ring-flipping dynamic, which can complicate stereochemical control during synthesis and the interpretation of spectroscopic data. alfa-chemistry.comnih.gov Furthermore, the creation of polysubstituted cyclobutanes can be stereochemically complex, requiring sophisticated synthetic strategies to control the relative and absolute stereochemistry of the substituents. nih.gov Despite these hurdles, the cyclobutane ring offers favorable physicochemical properties compared to other cycloalkanes and can serve as a bioisosteric replacement for gem-dimethyl groups or even phenyl rings, with distinct advantages over cyclopentane (B165970) and cyclohexane in certain contexts. alfa-chemistry.com

1-(1-Aminocyclobutyl) Moieties as Key Building Blocks in Advanced Syntheses

The 1-aminocyclobutane core, particularly when substituted at the C1 position as in 1-(1-aminocyclobutyl)butan-1-one, is a valuable example of an α,α-disubstituted amino acid analogue. These structures are of significant interest because their incorporation into peptides or other bioactive molecules can induce specific conformational constraints and enhance metabolic stability by blocking enzymatic degradation at the peptide bond. nih.govnih.gov For instance, 1-aminocycloalkane-1-carboxylic acids have been successfully incorporated into deltorphin (B1670231) analogues, demonstrating that the aromaticity and specific chirality of natural amino acids can sometimes be replaced by these constrained, achiral building blocks to achieve unique receptor activity profiles. nih.gov

The compound this compound serves as a particularly versatile bifunctional building block. The primary amine provides a nucleophilic site for elongation, allowing for the formation of amides, sulfonamides, or further alkylation. Simultaneously, the butanoyl ketone group offers a distinct electrophilic handle for a different set of chemical transformations. This dual reactivity allows for the modular and divergent synthesis of complex molecules. The ketone can be transformed into alcohols, alkenes, or new carbon-carbon bonds, while the amine is available for building peptide-like chains or introducing other functionalities. This orthogonal reactivity is a key feature that makes such compounds powerful starting points for generating libraries of diverse molecular scaffolds. nih.gov

Exploration of Scaffold Diversity and Chemical Space for Cyclobutyl Amines

The exploration of novel chemical space is a primary objective in drug discovery to identify new molecular entities with unique biological activities. Cyclobutyl amines, as a class, represent a relatively underexplored region of chemical space compared to more traditional scaffolds like piperidines or pyrrolidines. alfa-chemistry.com The generation of compound libraries based on the this compound scaffold allows for a systematic exploration of this space.

The diversity of such a library can be quantified using chemoinformatic tools. Measures like Shannon Entropy and analyses such as Cyclic System Retrieval (CSR) curves are used to assess scaffold diversity within a compound set. nih.govwikipedia.org A high degree of scaffold diversity is indicated by a CSR curve that approaches the diagonal, meaning a large variety of unique scaffolds are present without over-representation of any single core structure. wikipedia.org By leveraging the bifunctional nature of this compound, chemists can design and synthesize focused libraries with high 3D character and controlled diversity. alfa-chemistry.com For example, a library design could systematically vary the substituents on the amine (e.g., a range of acyl groups) and independently modify the ketone (e.g., through a series of Grignard additions), thereby populating a specific, targeted region of chemical space with novel, three-dimensional molecules. wikipedia.org This strategic approach to library design is crucial for increasing the probability of identifying hits in fragment-based or high-throughput screening campaigns.

Strategic Modifications and Analog Generation from the this compound Scaffold

The synthetic utility of the this compound scaffold lies in the ability to perform selective chemical modifications at its two key functional groups: the primary amine and the ketone. This allows for the generation of a wide array of analogs with diverse physicochemical and structural properties.

The primary amine serves as a versatile point for derivatization. Standard N-acylation or sulfonylation reactions with various acid chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) can introduce a wide range of substituents, modulating properties like lipophilicity, hydrogen bonding capacity, and steric bulk. Furthermore, reductive amination or direct N-alkylation can be employed to generate secondary or tertiary amines.

The ketone functionality provides a complementary handle for modifications. It can be reduced to a secondary alcohol using hydride reagents like sodium borohydride, creating a new chiral center and a hydrogen bond donor. nih.govmissouri.edu This alcohol can be further functionalized. Alternatively, the ketone can undergo nucleophilic addition with organometallic reagents, such as Grignard or organolithium reagents, to install new carbon-carbon bonds and generate tertiary alcohols, significantly increasing molecular complexity. Current time information in Bangalore, IN.ajgreenchem.com Other transformations like Wittig-type olefination can convert the carbonyl into an alkene, providing another route for structural diversification.

The following table summarizes potential strategic modifications:

Relationship between Scaffold Topology and Synthetic Accessibility

The synthesis of molecules containing a 1,1-disubstituted cyclobutane core, such as this compound, presents distinct challenges directly related to the scaffold's topology. The primary difficulty arises from constructing the sterically congested quaternary carbon center on a strained four-membered ring. nih.gov Access to such α,α-disubstituted α-amino acid derivatives is challenging due to these steric constraints. nih.gov

Classic multicomponent reactions starting from cyclobutanone (B123998) are the most plausible routes to access the core aminocyclobutane structure.

Bucherer-Bergs Synthesis : This reaction uses cyclobutanone, an alkali metal cyanide (e.g., KCN), and ammonium (B1175870) carbonate to produce cyclobutane-spiro-5'-hydantoin. alfa-chemistry.comwikipedia.orgnih.gov This hydantoin (B18101) intermediate is a stable precursor that can be hydrolyzed under acidic or basic conditions to yield 1-aminocyclobutane-1-carboxylic acid. nih.gov The synthesis of platinum(II) complexes with cyclobutanespiro-5'-hydantoin has been reported, demonstrating the accessibility of this key intermediate. nih.gov

Strecker Synthesis : An alternative route involves the reaction of cyclobutanone with ammonia (B1221849) and cyanide to form 1-aminocyclobutane-1-carbonitrile. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com Subsequent hydrolysis of the nitrile group affords the corresponding 1-aminocyclobutane-1-carboxylic acid. masterorganicchemistry.com

Once the 1-aminocyclobutane-1-carboxylic acid or its nitrile precursor is obtained, the final butan-1-one side chain can be installed. This would typically involve the reaction of the carboxylic acid derivative (e.g., an activated ester or Weinreb amide) or the nitrile with a propyl-organometallic reagent, such as propyllithium or a propyl Grignard reagent. The inherent ring strain of the cyclobutane makes it susceptible to ring-opening reactions under certain conditions, such as hydrogenation with specific catalysts, which must be considered when planning synthetic steps. pharmaguideline.comyoutube.com Therefore, the relationship between the strained topology and synthetic accessibility is intimate; the strain makes the ring challenging to construct stereoselectively while also introducing potential competing reaction pathways that must be carefully managed.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 1-(1-Aminocyclobutyl)butan-1-one?

- Methodological Answer : A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy is critical for confirming the compound’s functional groups (e.g., ketone and amine). High-resolution mass spectrometry (HRMS) or liquid chromatography-mass spectrometry (LC-MS) should be employed to verify molecular weight and purity. For crystallinity assessment, X-ray diffraction (XRD) can elucidate structural details, though this requires high-quality single crystals. UV-Vis spectroscopy, as demonstrated in photodegradation studies of structurally related ketoximes, may also track stability under light exposure .

Q. How does the cyclobutylamine moiety influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies should involve incubating the compound in buffers across a pH range (e.g., 2–12) at 25°C and 40°C, with aliquots analyzed via LC-MS at intervals. The strained cyclobutane ring may increase susceptibility to ring-opening under acidic or thermal stress. Comparative studies with non-cyclic analogues (e.g., linear aminoketones) can isolate steric and electronic effects. Accelerated stability testing (e.g., 40°C/75% RH) over 4–8 weeks is recommended for long-term storage guidelines .

Q. What synthetic routes are viable for this compound, and how can yields be optimized?

- Methodological Answer : While direct synthesis protocols are not fully detailed in available literature, analogous methods for aminocyclobutane derivatives suggest:

- Step 1 : Cyclobutane ring formation via [2+2] cycloaddition or ring-closing metathesis.

- Step 2 : Introduction of the ketone group via oxidation of a secondary alcohol intermediate (e.g., using Jones reagent).

- Step 3 : Amine functionalization via reductive amination or nucleophilic substitution.

- Optimization : Catalytic systems like palladium or ruthenium complexes may enhance step efficiency. Solvent selection (e.g., ionic liquids for improved catalyst recovery) and purification via fractional distillation or preparative HPLC are critical for yield improvement .

Advanced Research Questions

Q. How does UV irradiation impact the degradation kinetics of this compound, and what mechanistic insights exist?

- Methodological Answer : Photodegradation studies using UV-Vis spectroscopy (e.g., 254 nm light) reveal that the ketone group undergoes Norrish-type I or II reactions, generating radical intermediates. In situ electron paramagnetic resonance (EPR) spectroscopy can detect iminoxy or alkyl radicals, as observed in pyridylketoxime degradation . To mitigate degradation, researchers should employ amber glassware, radical quenchers (e.g., ascorbic acid), or inert atmospheres during light-exposed experiments .

Q. Can computational models predict the compound’s reactivity in catalytic systems, such as asymmetric hydrogenation?

- Methodological Answer : Density functional theory (DFT) simulations can map potential energy surfaces for hydrogenation pathways, identifying transition states and regioselectivity. For example, the cyclobutane ring’s angle strain may lower activation barriers for hydrogen addition. Molecular dynamics (MD) simulations in ionic liquid solvents (e.g., [BMIM][BF₄]) can further predict solvent effects on reaction rates and enantiomeric excess, guiding experimental catalyst selection (e.g., chiral Ru-BINAP complexes) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, solvent effects). Researchers should:

- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls.

- Validate target engagement : Employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding to purported enzyme targets (e.g., kinases).

- Cross-reference datasets : Meta-analyses of public databases (e.g., ChEMBL) can contextualize outliers. For example, conflicting IC₅₀ values may reflect off-target interactions, resolvable via kinome-wide profiling .

Key Considerations for Experimental Design

- Synthetic Challenges : The cyclobutane ring’s strain necessitates mild reaction conditions to prevent ring-opening.

- Analytical Pitfalls : Overlap in NMR signals (e.g., cyclobutane protons) requires high-field instruments (≥500 MHz) or 2D-COSY for resolution.

- Biological Assays : Use freshly prepared solutions in DMSO (<0.1% v/v) to avoid solvent-induced artifacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.